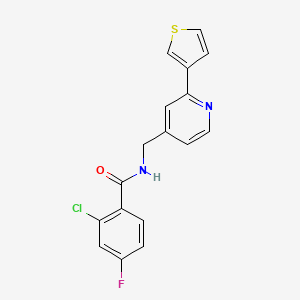
2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a pyridine, and a thiophene . These functional groups are common in many biologically active compounds and materials .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions such as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, similar compounds have a certain molecular weight and may be crystalline .科学的研究の応用
Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, which are essential for managing various inflammatory conditions. Their ability to modulate inflammatory pathways makes them promising candidates for drug development .
Anti-Cancer Potential: Thiophenes have demonstrated anti-cancer activity. Researchers have explored their use as lead molecules in developing novel chemotherapeutic agents. The compound may contribute to this field by targeting specific cancer pathways or inhibiting tumor growth .
Anti-Fungal Agents: Thiophenes possess antifungal properties, making them useful in treating fungal infections. Investigating their mechanisms of action and optimizing their efficacy is an ongoing area of research .
Kinase Inhibition: Thiophenes can inhibit kinases, which are crucial enzymes involved in cell signaling pathways. Targeting kinases has therapeutic implications for various diseases, including cancer and autoimmune disorders .
Material Science
Beyond medicinal applications, thiophenes also find utility in material science:
Organic Electronics: Thiophenes serve as building blocks for organic semiconductors. Their conjugated structures allow for efficient charge transport, making them valuable in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs) .
Metal Complexing Agents: Thiophenes can form stable complexes with metal ions. These complexes have applications in catalysis, sensors, and materials with tailored properties .
Other Fields
While the above applications are prominent, thiophenes continue to be explored in diverse areas:
Anti-Arrhythmic and Anti-Anxiety Properties: Some thiophene derivatives exhibit anti-arrhythmic effects, potentially aiding in cardiac health. Additionally, they may have anxiolytic properties .
Estrogen Receptor Modulation: Researchers investigate thiophenes as estrogen receptor modulators, which could impact hormone-related conditions .
作用機序
Target of Action
Similar compounds have been known to target enzymes likevascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These receptors play a crucial role in cell proliferation and angiogenesis.
Biochemical Pathways
Compounds with similar structures have been known to affect pathways related tocell proliferation, angiogenesis, and collagen synthesis . The downstream effects of these pathways could include changes in cell growth, vascular development, and tissue remodeling.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound generates vibronically excited, jet-cooled benzyl-type radicals by corona excited supersonic expansion coupled with a pinhole-type glass nozzle technique .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-4-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-15-8-13(19)1-2-14(15)17(22)21-9-11-3-5-20-16(7-11)12-4-6-23-10-12/h1-8,10H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPYLOKLOWFVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[(2-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-enamide](/img/structure/B3011707.png)
![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B3011708.png)
![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)
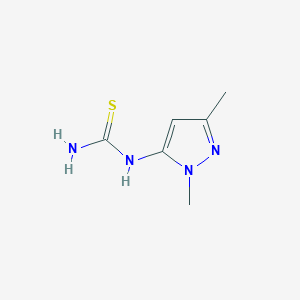
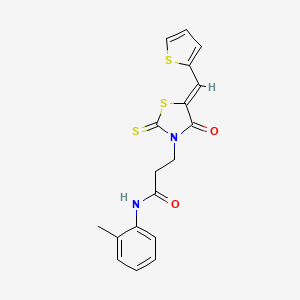
![[(4-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3011716.png)
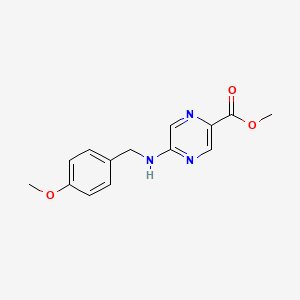


![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3011720.png)
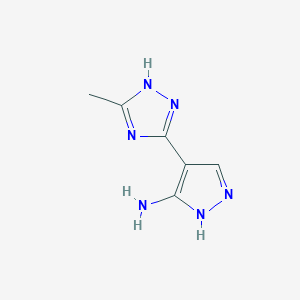
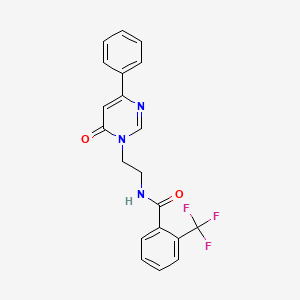
![5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide](/img/structure/B3011724.png)
